N-[2-(1H-indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a structurally complex molecule featuring a spiro[cyclopentane-isoquinoline] core, a 2-methoxyethyl substituent at the 2'-position, and an indole-containing carboxamide side chain. The indole moiety, commonly found in bioactive molecules, may contribute to interactions with biological targets such as kinases or phosphodiesterases .
Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-33-17-16-30-26(32)22-10-3-2-9-21(22)24(27(30)13-6-7-14-27)25(31)28-15-12-19-18-29-23-11-5-4-8-20(19)23/h2-5,8-11,18,24,29H,6-7,12-17H2,1H3,(H,28,31) |
InChI Key |
CPHKSXYZLCNIDB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound's structure is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The spirocyclic framework enhances its pharmacological profile by potentially improving selectivity and potency against various biological targets.
Anticancer Activity
Research has highlighted the compound's promising anticancer properties . In particular, studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of DNA Topoisomerases : Compounds with indole structures often interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating key signaling molecules involved in cell survival and death.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies evaluating the biological activity of similar compounds:
- Antiproliferative Activity : A study on Mannich bases, a class related to the compound , reported significant antiproliferative activity against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) with IC50 values in the low micromolar range ( ).
- Cytotoxicity Evaluations : Research has shown that indole derivatives can exhibit cytotoxicity through mechanisms involving oxidative stress and apoptosis induction. For example, a related study demonstrated that certain indole-based compounds had IC50 values as low as 2 μM against various cancer cell lines ( ).
- Structure-Activity Relationship (SAR) : The biological activity of similar compounds has been linked to their structural features. For instance, modifications in the side chains or ring structures can significantly influence their potency and selectivity ( ).
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Mannich Base A | HeLa | 5.0 | DNA Topoisomerase Inhibition |
| Mannich Base B | HepG2 | 3.5 | Apoptosis Induction |
| Indole Derivative C | A549 | 2.0 | Oxidative Stress Induction |
Comparison with Similar Compounds
Substituent Variations at the 2'-Position
- 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (): This analogue replaces the 2-methoxyethyl group with a cyclohexyl substituent. The bulkier cyclohexyl group likely reduces solubility compared to the methoxyethyl chain but may enhance hydrophobic interactions in binding pockets.
| Compound | 2'-Substituent | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2-Methoxyethyl | Moderate | Moderate |
| Cyclohexyl Analogue () | Cyclohexyl | Low | High |
| Isobutyl Analogue () | Isobutyl | Low | High |
Core Modifications
- 2'-(2-Methoxyphenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-10b'H-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (): This compound replaces the cyclopentane ring with an indene moiety and introduces a dioxo group. The electron-withdrawing nitrile group at the 3'-position may enhance electrophilic reactivity, contrasting with the carboxamide in the target compound .
Functional Group Comparisons
Indole-Containing Carboxamides
- N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (): While lacking the spirocyclic core, this compound shares the indol-3-yl ethyl carboxamide group.
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide ():
This tubulin inhibitor features an indole-acetamide scaffold. The pyridinyl group may engage in π-π stacking, a property absent in the target compound’s spiro core .
Pharmacologically Active Spiro Derivatives
- Apremilast ():
A PDE4 inhibitor with a phthalimide core and sulfone group. Though structurally distinct, its carboxamide and methoxy groups suggest overlapping solubility profiles with the target compound .
Analytical and Spectroscopic Comparisons
NMR Data
- The target compound’s spirocyclic core is expected to produce distinct <sup>1</sup>H NMR signals for the cyclopentane and isoquinoline protons, similar to the cyclohexyl analogue (), which shows aromatic proton signals at δ 7.2–7.8 ppm and aliphatic signals at δ 1.5–2.5 ppm .
- The methoxyethyl group’s ether oxygen may deshield neighboring protons, as seen in methoxyphenyl-containing analogues (: δ 3.8 ppm for OCH3) .
Mass Spectrometry
- High-resolution MS (HRMS) data for spiro compounds (e.g., : calc. 589.1234, obs. 589.1241) demonstrate precision in confirming molecular formulas, critical for distinguishing substituent variations .
Computational Similarity Assessment
Using Tanimoto and Dice indices (), the target compound shows moderate similarity (score ~0.6–0.7) to cyclohexyl and isobutyl spiro analogues due to shared core structure. Lower scores (~0.3–0.4) are observed against indole-acetamides (), highlighting the impact of core modifications on predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
